molecular formula C12H16N4O2 B2961948 N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034223-33-9

N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2961948
CAS No.: 2034223-33-9
M. Wt: 248.286
InChI Key: JXIVMYHFHKJYEJ-UHFFFAOYSA-N
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Description

N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: an azetidine ring and a pyrimidin-2-amine group, linked by an oxolane (tetrahydrofuran) carbonyl connector. Azetidine rings are prominent saturated heterocycles known as valuable scaffolds in the synthesis of biologically active molecules and are frequently used as conformationally constrained analogs of natural amino acids or amide bond surrogates in peptides . The pyrimidine moiety is a fundamental diazine structure commonly found in nucleosides and is a privileged structure in medicinal chemistry, with the 2-amine substituent offering potential for hydrogen bonding . The integration of these features makes this compound a versatile building block for constructing diverse compound libraries. Its primary research value lies in its potential as a key intermediate for the synthesis of more complex molecules targeting various biological pathways. Researchers can utilize this compound to generate novel analogs for screening against a range of therapeutic targets, including kinases, GPCRs, and other enzymes where aminopyrimidine derivatives are known to show activity . The oxolane-carbonyl group enhances the molecule's properties by potentially improving solubility and serving as a spacer that influences the molecule's overall conformation. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

oxolan-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c17-11(9-2-5-18-8-9)16-6-10(7-16)15-12-13-3-1-4-14-12/h1,3-4,9-10H,2,5-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIVMYHFHKJYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidin-2-amine derivatives with azetidine-based substituents. Below is a systematic comparison with structurally related analogs:

Structural Analogs and Substituent Variations

Compound Name Substituent on Azetidine Pyrimidine Substituent Molecular Formula Molecular Weight Key Features/Data References
N-[1-(Oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine (Target Compound) Oxolane-3-carbonyl None (position 4 free) C₁₃H₁₈N₄O₂ ~274.31* Cyclic ether enhances solubility; moderate lipophilicity
N-[1-(Furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine Furan-3-carbonyl None C₁₂H₁₄N₄O₂ 262.27 Aromatic furan may reduce solubility vs. oxolane
N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (BK50179) Benzenesulfonyl None C₁₃H₁₄N₄O₂S 290.34 Electron-withdrawing sulfonyl group; potential protein-binding affinity
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (L7I) Methanesulfonyl 4-(4-Fluorophenyl) C₁₄H₁₅FN₄O₂S 322.36 Fluorophenyl increases lipophilicity; sulfonyl group enhances stability
N-[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine 4-Bromothiophene-2-carbonyl None C₁₂H₁₁BrN₄OS 339.21 Bromine adds steric bulk; thiophene may influence π-π interactions

Note: Molecular weight calculated based on formula C₁₃H₁₈N₄O₂ (unavailable in evidence).

Key Comparisons

  • Substituent Effects: Oxolane vs. Furan: The oxolane group (tetrahydrofuran) in the target compound is non-aromatic and may confer higher solubility in polar solvents compared to the aromatic furan analog . Sulfonyl vs. Halogenated Groups: The bromothiophene analog (339.21 Da) introduces steric hindrance and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
  • Physicochemical Properties :

    • The target compound’s oxolane group likely lowers logP compared to aromatic or halogenated analogs, balancing solubility and permeability.
    • Sulfonyl-containing compounds (e.g., L7I) have higher molecular weights (>300 Da), which may impact bioavailability per Lipinski’s rules .
  • Hypothetical Pharmacological Implications :

    • The oxolane-3-carbonyl group’s flexibility might favor binding to conformational-sensitive targets (e.g., kinases or GPCRs).
    • Fluorophenyl-substituted L7I demonstrates how pyrimidine ring modifications can target hydrophobic pockets in enzymes or receptors .

Commercial Availability

  • N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1380300-74-2) is available as a building block (99% purity, industrial grade) , highlighting the scaffold’s relevance in drug discovery.

Biological Activity

N-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxolane ring, an azetidine moiety, and a pyrimidine core. Its molecular formula is C12H14N4O2C_{12}H_{14}N_4O_2, with a molecular weight of approximately 250.27 g/mol.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
  • Receptor Binding : It can interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MDA-MB-231 and Hs 578T. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death.

Cell LineIC50 (μM)Apoptosis Induction (Fold Increase)
MDA-MB-2317.995.5
Hs 578T15.14.2
BT-201.066.0

The data indicates a significant correlation between the concentration of the compound and the level of apoptosis induced, suggesting its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

Case Studies

  • Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry examined the compound's efficacy against multiple cancer cell lines. The results demonstrated that at concentrations as low as 5 µM, significant apoptosis was observed .
  • Antimicrobial Screening : Another research effort focused on testing the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL, indicating moderate antibacterial activity .

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